molecular formula C15H11N3O3 B10904416 1H-benzimidazol-1-yl(3-methyl-4-nitrophenyl)methanone

1H-benzimidazol-1-yl(3-methyl-4-nitrophenyl)methanone

Cat. No.: B10904416
M. Wt: 281.27 g/mol
InChI Key: LSNGGZAWUHMUIA-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities This particular compound features a benzimidazole core linked to a 3-methyl-4-nitrophenyl group through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Halogenated Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA and proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,3-BENZIMIDAZOL-1-YL(3-METHYL-4-NITROPHENYL)METHANONE is unique due to the presence of both nitro and methyl groups on the phenyl ring, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

benzimidazol-1-yl-(3-methyl-4-nitrophenyl)methanone

InChI

InChI=1S/C15H11N3O3/c1-10-8-11(6-7-13(10)18(20)21)15(19)17-9-16-12-4-2-3-5-14(12)17/h2-9H,1H3

InChI Key

LSNGGZAWUHMUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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